molecular formula C17H20N4O2 B14699357 Pyrimidine, 2-(hexahydro-4-piperonyl-1H-1,4-diazepin-1-yl)- CAS No. 21280-10-4

Pyrimidine, 2-(hexahydro-4-piperonyl-1H-1,4-diazepin-1-yl)-

Cat. No.: B14699357
CAS No.: 21280-10-4
M. Wt: 312.37 g/mol
InChI Key: WXCHHZUXZLMYTR-UHFFFAOYSA-N
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Description

Pyrimidine, 2-(hexahydro-4-piperonyl-1H-1,4-diazepin-1-yl)-: is a heterocyclic organic compound that features a pyrimidine ring fused with a diazepine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 2-(hexahydro-4-piperonyl-1H-1,4-diazepin-1-yl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrimidine derivative with a diazepine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents like ethanol or dimethyl sulfoxide to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Pyrimidine, 2-(hexahydro-4-piperonyl-1H-1,4-diazepin-1-yl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific substituents on the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced pyrimidine derivatives.

Scientific Research Applications

Chemistry: Pyrimidine, 2-(hexahydro-4-piperonyl-1H-1,4-diazepin-1-yl)- is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the development of new chemical entities with potential biological activities.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It is used in assays to investigate its binding affinity and specificity.

Medicine: This compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is being explored for its anti-inflammatory, anticancer, and antimicrobial properties. Researchers are investigating its efficacy in preclinical models of various diseases.

Industry: In the industrial sector, Pyrimidine, 2-(hexahydro-4-piperonyl-1H-1,4-diazepin-1-yl)- is used in the development of specialty chemicals and pharmaceuticals. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Pyrimidine, 2-(hexahydro-4-piperonyl-1H-1,4-diazepin-1-yl)- involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s effects on cellular pathways are being studied to understand its potential therapeutic benefits.

Comparison with Similar Compounds

  • Pyrimidine, 2-(hexahydro-4-piperonyl-1H-1,4-diazepin-1-yl)-
  • Pyrimidine, 2-(hexahydro-4-piperonyl-1H-1,4-diazepin-1-yl)-
  • Pyrimidine, 2-(hexahydro-4-piperonyl-1H-1,4-diazepin-1-yl)-

Uniqueness: Pyrimidine, 2-(hexahydro-4-piperonyl-1H-1,4-diazepin-1-yl)- stands out due to its unique fusion of pyrimidine and diazepine rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

21280-10-4

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-pyrimidin-2-yl-1,4-diazepane

InChI

InChI=1S/C17H20N4O2/c1-5-18-17(19-6-1)21-8-2-7-20(9-10-21)12-14-3-4-15-16(11-14)23-13-22-15/h1,3-6,11H,2,7-10,12-13H2

InChI Key

WXCHHZUXZLMYTR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(C1)C2=NC=CC=N2)CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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